N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c1-20-13(14-4-5-15(16)23-14)9-17-24(18,19)10-2-3-11-12(8-10)22-7-6-21-11/h2-5,8,13,17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMKJHDGLDIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the 5-chlorothiophen-2-yl intermediate: This can be achieved by chlorination of thiophene, followed by functional group modifications to introduce the desired substituents.
Attachment of the 2-methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.
Formation of the benzodioxine ring: This step involves cyclization reactions to form the benzodioxine structure.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonamide group (-SONH-) undergoes classical reactions such as nucleophilic substitution and alkylation.
-
Synthesis via Sulfonyl Chloride-Amine Coupling :
The benzodioxine-6-sulfonyl chloride intermediate reacts with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine under mild alkaline conditions (e.g., KCO in DMF at 60°C) to form the sulfonamide bond .
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonamide bond formation | Benzodioxine-sulfonyl chloride + amine | ~75% |
-
N-Alkylation :
The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH or CsCO, forming tertiary sulfonamides .
Benzodioxane Ring Modifications
The 1,4-benzodioxane core is synthesized via cyclization of diols or haloethers and participates in electrophilic substitutions:
-
Etherification :
Bromo derivatives at position 8 react with thiols (e.g., butanethiol) in DMF/KCO to form thioether linkages . -
Oxidation :
The sulfur atom in thioethers is oxidized to sulfoxides (HO) or sulfones (excess HO/TeO) .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Thioether formation | Bromo-benzodioxane + thiol/KCO | 8-(alkylthio)benzodioxane | |
| Sulfone formation | HO/TeO | Sulfone derivative |
Chlorothiophene Reactivity
The 5-chlorothiophene group enables cross-coupling and substitution reactions:
-
Suzuki–Miyaura Coupling :
The chloro substituent undergoes palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl boronic acids) to install diverse substituents. -
Nucleophilic Aromatic Substitution :
Chlorine is displaced by amines or alkoxides under basic conditions (e.g., NaOH in ethanol) .
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), NaCO, DME | 60–85% | |
| SNAr with morpholine | Morpholine, DMF, 80°C | ~70% |
Methoxyethyl Sidechain Reactions
The methoxyethyl chain participates in oxidation and nucleophilic substitution:
-
Demethylation :
BBr in CHCl cleaves the methoxy group to a hydroxyl . -
Sidechain Elongation :
The terminal hydroxyl is converted to a leaving group (e.g., tosylate) for further alkylation .
Stability and Reactivity Trends
-
Acid/Base Stability :
The sulfonamide group is stable under acidic conditions (pH 2–7) but hydrolyzes in strong bases (pH > 12) . -
Thermal Stability :
Decomposes above 250°C, with the benzodioxane ring remaining intact up to 200°C .
Key Research Findings
-
The chlorothiophene moiety enhances electrophilic reactivity, enabling regioselective functionalization .
-
The benzodioxane core’s electron-rich nature directs electrophilic substitutions to position 8 .
-
Sulfonamide derivatives exhibit improved solubility in polar aprotic solvents (DMF, DMSO) compared to parent amines .
This compound’s modular reactivity enables tailored modifications for drug discovery, material science, and agrochemical applications.
Scientific Research Applications
Structural Features
The compound features a benzodioxine moiety that is known for its biological activity, particularly in enzyme inhibition. The presence of the sulfonamide group enhances its interaction with various biological targets.
Enzyme Inhibition Studies
One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research has shown that similar sulfonamide derivatives exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Case Study: Enzyme Inhibition
Recent studies synthesized new sulfonamides derived from benzodioxine and tested their inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated promising activity, suggesting that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could similarly exhibit beneficial effects in managing these conditions .
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Sulfonamides have been explored for their ability to induce apoptosis in cancer cells. For instance, derivatives of similar compounds have shown cytotoxicity against various human cancer cell lines including HeLa and MCF-7 .
Case Study: Anticancer Evaluation
In a study focused on novel triazine derivatives, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications led to significant apoptotic activity in treated cells . This suggests that further exploration of this compound could yield valuable insights into its anticancer mechanisms.
Pharmacokinetics and Drug Development
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that the compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is essential for central nervous system-targeted therapies.
Potential as a Therapeutic Agent
The compound's unique structure positions it as a candidate for developing new therapeutic agents targeting various diseases. Its dual action as both an enzyme inhibitor and potential anticancer agent opens avenues for multi-target drug design.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as the activation or inhibition of enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and inferred functional implications.
Structural Analogues and Substituent Effects
Compound A : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide
- Key differences : Replaces the 5-chlorothiophene-methoxyethyl group with a 1,3,4-oxadiazole ring and a 4-methoxyphenylsulfonylacetamide chain.
- Implications : The oxadiazole ring may enhance π-π stacking interactions, while the 4-methoxyphenyl group could increase hydrophobicity (higher logP) compared to the target compound’s chlorothiophene.
Compound B : N-(2-Methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key differences : Lacks the 5-chlorothiophene substituent, simplifying the structure to a methoxyethyl-benzodioxine-sulfonamide.
- Implications: Absence of the chlorothiophene likely reduces molecular weight (estimated ~350 g/mol vs.
Compound C : 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Key differences : Incorporates a chloropyridine-sulfonamide-benzamide scaffold instead of the methoxyethyl-thiophene system.
- Implications : The benzamide group introduces hydrogen-bonding capacity, possibly enhancing target binding affinity compared to the target compound’s ethylamine linker.
Compound D : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Key differences : Features a thiadiazole-benzylsulfanyl-acetamide chain instead of the chlorothiophene-methoxyethyl group.
- Implications : The thiadiazole and sulfanyl groups may confer redox activity or metal-binding properties absent in the target compound.
Compound E : N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key differences : Substitutes the chlorothiophene with a pyridinyl-thiazole-ethyl chain.
Physicochemical Property Comparison
Functional Implications
- Target Compound : The 5-chlorothiophene and methoxyethyl groups likely enhance lipophilicity and metabolic stability compared to Compounds B and E. The chlorine atom may also promote halogen bonding in target interactions.
- Compound E : The pyridinyl-thiazole moiety could improve solubility and facilitate interactions with polar binding pockets (e.g., kinases) .
Research Findings and Inferences
While direct pharmacological data for the target compound are unavailable, structural comparisons highlight:
Bioisosteric Potential: The chlorothiophene group may act as a bioisostere for pyridine or oxadiazole rings in analogs, modulating target selectivity .
Metabolic Stability : The methoxyethyl chain could reduce oxidative metabolism compared to simpler alkyl chains in Compound B .
Synth Accessibility : The target compound’s complexity (e.g., stereochemistry at the methoxyethyl group) may pose synthetic challenges compared to analogs like Compound C .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound notable for its unique structural characteristics, which include a chlorothiophene ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound's IUPAC name is this compound. Its molecular formula is C15H16ClN1O4S1, with a molecular weight of approximately 347.81 g/mol. The presence of the sulfonamide group is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClN1O4S1 |
| Molecular Weight | 347.81 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Antioxidant Activity : The presence of the benzodioxine ring may contribute to the compound's ability to scavenge free radicals.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Preliminary data suggest that this compound may possess anticancer properties through mechanisms such as:
- Cell Cycle Arrest : Inhibiting progression through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
A notable study published in Medicinal Chemistry explored the synthesis and biological evaluation of various sulfonamide derivatives, including compounds structurally related to this compound. The findings indicated:
- In vitro Testing : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : Results showed that the compound had a moderate cytotoxic effect on several cancer cell lines, including breast and lung cancer cells.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The synthesis involves nucleophilic substitution and sulfonamide coupling. Key steps include:
- Step 1 : Reacting 5-chlorothiophene-2-methanol with methoxyethyl chloride under basic conditions (e.g., triethylamine) in dichloromethane to form the methoxyethyl-thiophene intermediate .
- Step 2 : Sulfonamide formation via coupling the intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Use inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .
- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1:1.2 for sulfonyl chloride), and reaction time (12–24 hours for completion).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Compare chemical shifts (e.g., δ ~6.8–7.2 ppm for benzodioxine protons, δ ~3.5 ppm for methoxy groups) with reference data .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₅ClNO₅S₂) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolve bond angles and dihedral angles, particularly for the sulfonamide linkage (C–S–N ~107°) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies improve the scalability of its synthesis?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation rates. For example, track sulfonamide coupling efficiency under varying temperatures (Arrhenius plots) .
- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. non-polar (DCM) solvents to optimize activation energy barriers .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodological Answer :
- ADME Profiling : Assess solubility (shake-flask method), plasma stability (LC-MS/MS), and metabolic pathways (microsomal assays) to identify bioavailability bottlenecks .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 5-chlorothiophene with bromo-/fluoro-analogs) to isolate pharmacophore contributions .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Q. How can stability studies under varied pH and temperature conditions inform formulation design?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 40°C/75% RH for 14 days. Monitor degradation via HPLC .
- Degradant Identification : Use LC-HRMS/MS to characterize oxidation products (e.g., sulfonic acid derivatives) or hydrolyzed intermediates .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins if degradation is oxidation- or hydrolysis-driven .
Q. What computational approaches predict its electronic properties and ligand-receptor interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (related to redox activity) and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide targets (e.g., dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. OCH₃) on bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
